Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate
Overview
Description
“Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate” is a compound that belongs to the class of organic compounds known as gamma-keto acids and derivatives . It is the Boc protected form of 4-(Aminomethyl)benzoic Acid and is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity .
Scientific Research Applications
However, the results from the search provide insights into related fields and compounds that share some characteristics with the compound of interest, such as involvement in chemical synthesis and applications in various environmental and biological contexts. For example:
Synthetic Phenolic Antioxidants and Environmental Impact : Studies on synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), discuss their widespread use in industrial applications to prolong product shelf life and their detection in various environmental matrices. This research highlights the importance of developing novel SPAs with low toxicity and environmental impact, which is relevant to the synthesis and application considerations of chemicals like Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate in ensuring they do not contribute to environmental pollution (Runzeng Liu & S. Mabury, 2020).
Degradation and Environmental Fate of Organic Compounds : Research on the microbial degradation of methyl tert-butyl ether (MTBE) explores the challenges in biodegradation of fuel oxygenates, suggesting the complexities involved in the environmental fate of synthetic organic compounds. Such studies could inform the environmental risk assessment and management strategies for the use and disposal of compounds like this compound, especially considering its potential persistence and toxicity in the environment (T. Schmidt et al., 2004).
Polymer Membranes for Purification of Fuel Additives : The application of polymer membranes in the purification of MTBE from methanol highlights the relevance of chemical engineering and materials science in enhancing the purity and performance of chemical products. This is pertinent to the processing and purification aspects of chemicals like this compound, emphasizing the need for efficient separation technologies in their production processes (A. Pulyalina et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as tert-butoxycarbonyl-protected amino acids, have been found to target caspase-3, a crucial enzyme involved in apoptosis or programmed cell death .
Mode of Action
Tert-butoxycarbonyl (boc) protected amino acids, which share structural similarities with this compound, are often used in peptide synthesis . The Boc group serves as a protective group for the amino group, preventing unwanted side reactions during synthesis .
Biochemical Pathways
Given its structural similarity to boc-protected amino acids, it may be involved in peptide synthesis pathways .
Result of Action
Compounds with similar structures are often used in peptide synthesis, suggesting that this compound may play a role in the formation of peptides .
Properties
IUPAC Name |
methyl 2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(18)16-7-5-8(14)10(9(15)6-7)11(17)19-4/h5-6H,1-4H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNKMOCFPSSXHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)Cl)C(=O)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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